molecular formula C20H25N5O4 B2668596 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876893-48-0

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2668596
CAS RN: 876893-48-0
M. Wt: 399.451
InChI Key: MOUCYTLTEVKXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

  • Compound Analysis : The study of similar compounds reveals insights into their molecular geometry and interactions. For instance, the analysis of 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione showed typical geometry with planar fused rings and specific conformations of substituents, indicating potential for diverse molecular interactions (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : Research includes developing new synthesis methods for complex heterocyclic compounds, as seen in the L-proline-catalysed synthesis of structurally complex heterocyclic ortho-quinones, indicating potential methodologies for synthesizing similar purine derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).
  • Derivative Formation : Studies also involve creating new derivatives of purinediones, which are closely related to the compound , demonstrating the versatility and potential for modification of these compounds (Šimo, Rybár, & Alföldi, 1995).

Biological Activity and Applications

  • Potential Psychotropic Activity : Research has explored the psychotropic potential of similar compounds, particularly their affinity for serotonin receptors. This indicates possible applications in designing new ligands for neurological and psychological conditions (Chłoń-Rzepa et al., 2013).

Photochemical Applications

  • Photolysis in Synthesis : The use of photochemistry in synthesizing derivatives of pentoxifylline, which shares structural similarities with the compound , opens avenues for novel synthetic approaches using light-induced reactions (Han, Bonnet, & Van Der Westhuizen, 2008).

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-10-29-13-15(26)12-25-16-17(24(3)20(28)22-18(16)27)21-19(25)23(2)11-14-8-6-5-7-9-14/h4-9,15,26H,1,10-13H2,2-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCYTLTEVKXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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